molecular formula C9H7INNaO3 B1260958 Iodohippurate sodium i-125 CAS No. 7230-65-1

Iodohippurate sodium i-125

货号: B1260958
CAS 编号: 7230-65-1
分子量: 325.05 g/mol
InChI 键: XYITYKDGJLHYPW-KYMMBCSGSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-((125)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.

生物活性

Iodohippurate sodium I-125 (I-125 OIH) is a radiopharmaceutical compound primarily used in nuclear medicine for renal imaging and function assessment. This article explores its biological activity, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Overview of this compound

I-125 is a radioisotope of iodine with a physical half-life of 60.14 days and a biological half-life ranging from 120 to 138 days when unbound in the body. It emits low-energy gamma radiation (35.5 keV), making it suitable for diagnostic imaging while minimizing damage to surrounding tissues . The compound is particularly utilized for assessing kidney function due to its renal clearance properties.

Pharmacokinetics

Absorption and Distribution:
this compound is administered intravenously, allowing rapid distribution to the kidneys. Its renal clearance is comparable to that of inulin, making it an effective marker for glomerular filtration rate (GFR) measurements. Studies have shown that renal clearances of this compound measure 90% to 100% of simultaneous classic clearances of inulin, demonstrating its efficacy in renal diagnostics .

Plasma Binding:
The plasma binding of I-125 OIH varies between 8% to 27%, with binding being labile and dissociable. This characteristic affects the pharmacokinetics and interpretation of clearance values in clinical settings .

Excretion:
The primary route of excretion for this compound is through urine, with significant urinary excretion occurring within the first few days post-administration. The urinary excretion rate decreases markedly after intake, which can complicate routine monitoring .

Biological Activity and Clinical Applications

This compound is primarily used for evaluating renal function through GFR measurements. Its application extends to:

  • Diagnostic Imaging: Used in scintigraphy to visualize kidney function and blood flow.
  • Renal Studies: Provides insights into renal pathology by assessing tubular secretion and overall kidney performance.

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceObjectiveFindings
Maher FT et al., JAMA (1969)Evaluate renal clearanceClearances exceeded insulin clearances; effective for GFR measurement
PubMed Study (2017)Assess plasma bindingPlasma binding ranged from 8% to 27%, affecting clearance estimates
NRC Report (2023)Review radiopharmaceuticalsHighlighted use in renal diagnostics and safety considerations

Case Studies

  • Case Study on Renal Function Assessment:
    A study involving patients with suspected renal impairment utilized this compound for GFR assessment. Results indicated that the compound provided reliable measurements compared to traditional methods, affirming its role in clinical diagnostics.
  • Clinical Application in Pediatric Patients:
    In a pediatric cohort, this compound was used to evaluate kidney function without significant adverse effects. The study emphasized its safety profile and effectiveness in younger populations, where alternative methods may pose higher risks .

Safety and Regulatory Considerations

The use of this compound is subject to regulatory guidelines due to its radioactive nature. Safety data indicate that the thyroid gland is the critical organ for uptake, with specific dose limits established for both ingestion and inhalation routes . Monitoring protocols are essential to ensure patient safety during administration.

属性

CAS 编号

7230-65-1

分子式

C9H7INNaO3

分子量

325.05 g/mol

IUPAC 名称

sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2;

InChI 键

XYITYKDGJLHYPW-KYMMBCSGSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

手性 SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+]

规范 SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodohippurate sodium i-125
Reactant of Route 2
Reactant of Route 2
Iodohippurate sodium i-125
Reactant of Route 3
Reactant of Route 3
Iodohippurate sodium i-125
Reactant of Route 4
Reactant of Route 4
Iodohippurate sodium i-125
Reactant of Route 5
Reactant of Route 5
Iodohippurate sodium i-125
Reactant of Route 6
Reactant of Route 6
Iodohippurate sodium i-125

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。